1-(2-Chloroethanesulfonyl)propane
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Overview
Description
1-(2-Chloroethanesulfonyl)propane is an organic compound with the molecular formula C₅H₁₁ClO₂S and a molecular weight of 170.66 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of a chloroethanesulfonyl group attached to a propane backbone, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(2-Chloroethanesulfonyl)propane typically involves the reaction of propane with chlorosulfonic acid under controlled conditions . The reaction proceeds as follows:
Chlorination: Propane is first chlorinated to form 2-chloropropane.
Sulfonation: The 2-chloropropane is then reacted with chlorosulfonic acid to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Chloroethanesulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride) . Major products formed from these reactions vary based on the specific conditions and reagents employed .
Scientific Research Applications
1-(2-Chloroethanesulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethanesulfonyl)propane involves its ability to act as an electrophile due to the presence of the chloro and sulfonyl groups . These functional groups facilitate the formation of covalent bonds with nucleophiles, enabling the compound to modify other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-(2-Chloroethanesulfonyl)propane can be compared with other similar compounds, such as:
1-(2-Bromoethanesulfonyl)propane: Similar structure but with a bromo group instead of a chloro group.
1-(2-Iodoethanesulfonyl)propane: Contains an iodo group, which can lead to different reactivity and applications.
1-(2-Fluoroethanesulfonyl)propane: The presence of a fluoro group imparts unique properties compared to the chloro analog.
The uniqueness of this compound lies in its specific reactivity and the balance between its electrophilic and nucleophilic properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(2-chloroethylsulfonyl)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-2-4-9(7,8)5-3-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISBZGMRZHHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-94-2 |
Source
|
Record name | 1-(2-Chloro-ethanesulfonyl)-propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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